2,6-Bis(trimethylsilylmethyl)pyridine
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Overview
Description
2,6-Bis(trimethylsilylmethyl)pyridine is an organosilicon compound that features a pyridine ring substituted at the 2 and 6 positions with trimethylsilylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(trimethylsilylmethyl)pyridine typically involves the reaction of 2,6-dibromomethylpyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane under reflux conditions. The general reaction scheme is as follows:
2,6-Dibromomethylpyridine+2(Trimethylsilyl chloride)+2(Triethylamine)→this compound+2(Triethylamine hydrochloride)
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of by-products.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(trimethylsilylmethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silyl-protected amines.
Substitution: The trimethylsilylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silyl-protected amines.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2,6-Bis(trimethylsilylmethyl)pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a protecting group in organic synthesis.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2,6-Bis(trimethylsilylmethyl)pyridine involves its ability to act as a ligand, forming stable complexes with transition metals. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization. The trimethylsilylmethyl groups provide steric protection, enhancing the stability and reactivity of the complexes.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(trimethylsilyl)pyridine
- 2,6-Bis(trimethylsilyl)aniline
- 2,6-Bis(trimethylsilyl)benzene
Uniqueness
2,6-Bis(trimethylsilylmethyl)pyridine is unique due to the presence of trimethylsilylmethyl groups, which impart distinct steric and electronic properties. These groups enhance the compound’s stability and reactivity, making it a valuable ligand in coordination chemistry and a useful intermediate in organic synthesis.
Properties
CAS No. |
85932-62-3 |
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Molecular Formula |
C13H25NSi2 |
Molecular Weight |
251.51 g/mol |
IUPAC Name |
trimethyl-[[6-(trimethylsilylmethyl)pyridin-2-yl]methyl]silane |
InChI |
InChI=1S/C13H25NSi2/c1-15(2,3)10-12-8-7-9-13(14-12)11-16(4,5)6/h7-9H,10-11H2,1-6H3 |
InChI Key |
GQBJXKKVMXLULP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC1=NC(=CC=C1)C[Si](C)(C)C |
Origin of Product |
United States |
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